2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is a chemical compound with the molecular formula C7H8BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with acetonitrile in the presence of a base. One common method involves the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less common in the literature.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides .
Scientific Research Applications
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-dimethylpyrazole: A precursor in the synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile.
3,5-dimethylpyrazole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
Uniqueness
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both the bromine atom and the acetonitrile group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTALTIGHKIMSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380928 |
Source
|
Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-59-4 |
Source
|
Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175137-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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